Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl ester group and a hydroxypropan-2-yl group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Methyl 1-(2-oxopropan-2-yl)cyclohexane-1-carboxylate.
Reduction: Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-methanol.
Substitution: Methyl 1-(2-alkoxypropan-2-yl)cyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytoprotective properties against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include intracellular glutathione (GSH) and various ROS .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylate derivatives: These compounds share the cyclohexane ring and carboxylate group but differ in their substituents.
Hydroxypropan-2-yl derivatives: Compounds with similar hydroxypropan-2-yl groups but different core structures.
Uniqueness
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual role as an antioxidant and a synthetic intermediate makes it valuable in various research fields .
Biological Activity
Methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate is an organic compound classified as an ester, with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. This compound features a cyclohexane backbone substituted with a carboxylate group and a tertiary alcohol moiety, which contributes to its unique chemical reactivity and biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound exhibits characteristics typical of esters, including potential for hydrolysis and reactivity with nucleophiles due to the presence of the carboxylate group.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds structurally related to this compound. For instance, a related compound, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD), demonstrated significant free radical scavenging activity. HPMCD exhibited IC50 values in the nanomolar range for scavenging superoxide, hydroxyl radicals, and lipid peroxides, suggesting that similar compounds may possess protective effects against oxidative stress .
Cytoprotective Effects
In vitro studies have indicated that compounds with similar structural features can prevent cytotoxicity induced by xenobiotics. HPMCD was shown to maintain intracellular glutathione levels and inhibit lipid peroxidation, which are critical mechanisms in cytoprotection against oxidative damage . This suggests that this compound may exhibit comparable cytoprotective properties.
Synthesis and Evaluation
This compound can be synthesized through various methods, impacting its yield and purity. The choice of synthesis method is crucial for applications in pharmacology and biochemistry .
Table 1: Comparison of Biological Activities
Compound Name | Structure | Key Biological Activities |
---|---|---|
This compound | C11H20O3 | Potential antioxidant and cytoprotective effects |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol (HPMCD) | C10H18O3 | Strong free radical scavenger; protects against oxidative stress |
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | C12H17N3O3 | Antioxidant; used in drug synthesis |
Implications for Drug Development
The structural characteristics of this compound suggest its potential as a lead compound for the development of new therapeutic agents targeting oxidative stress-related diseases. Its ability to act as an antioxidant and cytoprotective agent positions it favorably within the realm of drug discovery.
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 1-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,13)11(9(12)14-3)7-5-4-6-8-11/h13H,4-8H2,1-3H3 |
InChI Key |
UDGWYVQHIOMAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1)C(=O)OC)O |
Origin of Product |
United States |
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